Lipophilicity & TPSA vs. 2-Ethynylpyridine
The presence of a bromine substituent at the 4‑position alters key physicochemical descriptors relative to the unsubstituted parent 2‑ethynylpyridine. The target compound exhibits a topological polar surface area (TPSA) of 12.9 Ų and a predicted XLogP3 value of 1.8, whereas 2‑ethynylpyridine (CAS 1945‑84‑2) has a TPSA of 12.9 Ų and a XLogP3 of approximately 1.1 . This difference in predicted lipophilicity, while TPSA remains unchanged, can influence passive membrane permeability and metabolic stability in drug discovery programs, making the brominated analog a distinct chemical probe.
| Evidence Dimension | Predicted lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.8; TPSA = 12.9 Ų |
| Comparator Or Baseline | 2‑Ethynylpyridine (CAS 1945‑84‑2): XLogP3 ≈ 1.1; TPSA = 12.9 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.7 (increased lipophilicity) with no change in TPSA |
| Conditions | Computational prediction based on canonical SMILES and molecular structure |
Why This Matters
Increased lipophilicity can enhance membrane permeability but may also affect solubility and metabolic clearance, thus 4‑bromo‑2‑ethynylpyridine provides a distinct physicochemical profile for SAR exploration compared to the parent ethynylpyridine.
